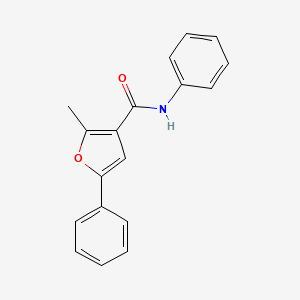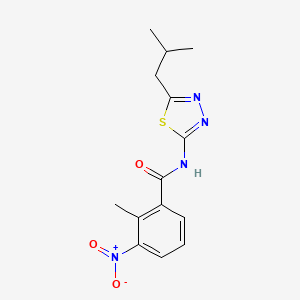
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide is a useful research compound. Its molecular formula is C14H16N4O3S and its molecular weight is 320.37 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 320.09431156 g/mol and the complexity rating of the compound is 415. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Development of Quality Control Methods
A study focused on developing quality control methods for promising anticonvulsants derived from the 1,3,4-thiadiazole group. N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide, a compound with a structure similar to N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide, demonstrated high anticonvulsive activity. The research aimed at developing identification, determination of impurities, and quantitative determination methods for the standardization of the substance, employing techniques such as IR, UV, and 1H NMR spectroscopy (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Physico-chemical Study
Another study provided novel experimental data on the physicochemical properties of a bioactive compound similar to this compound. It involved measuring the saturated vapor pressure, solubility in various solvents, and distribution coefficients in different temperature conditions, exploring the thermodynamic functions of sublimation and transfer of the compound (Ol’khovich, Sharapova, Skachilova, & Perlovich, 2017).
Hypoxia-selective Antitumor Agents
Research into hypoxia-selective antitumor agents synthesized a series of regioisomers of a novel hypoxia-selective cytotoxin, which includes structural elements akin to this compound. These compounds were studied for their cytotoxicity under aerobic conditions and their selectivity towards hypoxic cells, showcasing the importance of structural features in determining the biological activity and selectivity of such compounds (Palmer, Wilson, Anderson, Boyd, & Denny, 1996).
Structure-function Relationship of Thiazolides
A study on thiazolides, which are related to the thiadiazole structure found in this compound, explored their apoptosis-inducing effects in colorectal tumor cells. It revealed that certain structural components of thiazolides are essential for their interaction with the detoxification enzyme GSTP1, which is a critical factor in thiazolide-induced cell death, highlighting the significance of structural analysis in understanding the biological functions of such compounds (Brockmann, Strittmatter, May, Stemmer, Marx, & Brunner, 2014).
Safety and Hazards
As with any chemical compound, handling “N-(5-isobutyl-1,3,4-thiadiazol-2-yl)-2-methyl-3-nitrobenzamide” would require appropriate safety measures. The specific hazards would depend on the compound’s properties, but could include risks associated with handling organic solvents, corrosive substances, or potentially toxic materials .
Orientations Futures
Propriétés
IUPAC Name |
2-methyl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-3-nitrobenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c1-8(2)7-12-16-17-14(22-12)15-13(19)10-5-4-6-11(9(10)3)18(20)21/h4-6,8H,7H2,1-3H3,(H,15,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGQBCYZFESGKGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)NC2=NN=C(S2)CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2,4-difluorophenyl)-2-[(4,6-dimethyl-2-pyrimidinyl)thio]ethanone](/img/structure/B5522482.png)
![ethyl 4-{[2-(ethoxycarbonyl)-2-ethylbutanoyl]amino}benzoate](/img/structure/B5522484.png)
![1-methyl-3-({[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]methyl}thio)-1H-indole](/img/structure/B5522491.png)
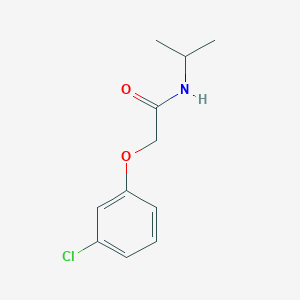
![3-methyl-6-{4-[(2-pyrimidinyloxy)acetyl]-1-piperazinyl}pyridazine](/img/structure/B5522505.png)
![N-(4-chlorophenyl)-2-ethyl-3-oxo-2,9-diazaspiro[5.5]undecane-9-carboxamide](/img/structure/B5522512.png)
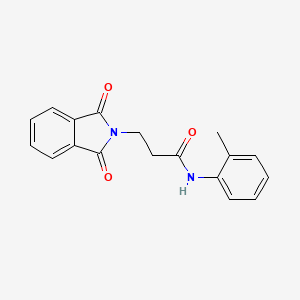
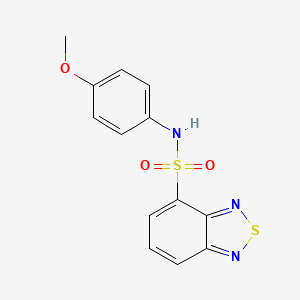
![N-((3S*,4R*)-1-{[2-(methylthio)-3-pyridinyl]carbonyl}-4-propyl-3-pyrrolidinyl)methanesulfonamide](/img/structure/B5522533.png)
![(3S)-1-[(2,4-dimethyl-1,3-oxazol-5-yl)carbonyl]-N,N-dimethylazepan-3-amine](/img/structure/B5522542.png)
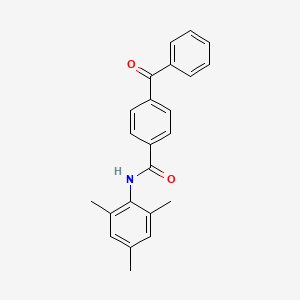
![N-[4-(acetylamino)phenyl]-2-(2-thienyl)acetamide](/img/structure/B5522552.png)
![(1S*,5R*)-3-[(4-acetylphenoxy)acetyl]-6-propyl-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5522563.png)
